![molecular formula C23H26N6OS B5591637 4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, starting from simpler precursors like pyrimidine derivatives. For instance, alkylation of tetrahydropyrimidine derivatives can lead to various substituted pyrimidines, which might be further cyclized or substituted to yield complex structures like thiazolopyrimidines (Haiza et al., 2000).
Molecular Structure Analysis
The molecular structure of similar compounds often features distinct conformational and stereochemical characteristics due to their heterocyclic components. For example, the crystal and molecular structure analysis of dimethylisothiazolopyridine derivatives reveals how substituents and heterocyclic components influence the overall molecular conformation (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds with similar structures undergo a variety of chemical reactions, such as nucleophilic substitution, cyclization, and alkylation, leading to a wide array of derivatives with diverse chemical properties. The reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups in the heterocyclic rings (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined by the nature of the heterocycles and the substituents attached to them. The crystalline structure, in particular, provides insights into the molecular packing and potential intermolecular interactions in the solid state (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, are dictated by the molecular structure. The presence of heteroatoms (N, S, O) in the rings contributes to the compound's nucleophilic and electrophilic sites, affecting its reactivity in chemical reactions (Haiza et al., 2000).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds incorporating thiazole, pyrimidine, and piperazine moieties due to their significant pharmacological properties. For instance, compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were obtained by intramolecular cyclization, demonstrating the potential of such structures in drug design and development (Ho & Suen, 2013).
Antimicrobial Agents
Thiazolidinone derivatives, including those with piperazine and pyrimidine units, have been synthesized for their antimicrobial properties. A study reported the synthesis of derivatives showing activity against a variety of bacteria and fungi, highlighting the importance of these structures in developing new antimicrobial agents (Patel et al., 2012).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, involving modifications to incorporate pyrimidine and thiazole rings, have shown potent anti-inflammatory and analgesic activities. These findings indicate the role of such heterocyclic compounds in addressing inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been identified for their specificity against human enteroviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. This suggests the potential of pyrimidine derivatives in antiviral drug development, particularly for targeting coxsackieviruses and enterovirus 71 (Chern et al., 2004).
Nonlinear Optical Materials
The synthesis and characterization of pyrimidine-based derivatives have also been explored for their potential applications in nonlinear optics (NLO), demonstrating the versatility of pyrimidine compounds in fields beyond pharmacology (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c1-17-20(31-21(25-17)18-7-3-2-4-8-18)22(30)28-15-13-27(14-16-28)19-9-10-24-23(26-19)29-11-5-6-12-29/h2-4,7-10H,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJMSWAEWNFNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

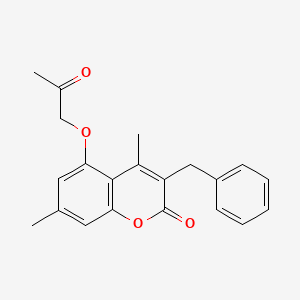
![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)
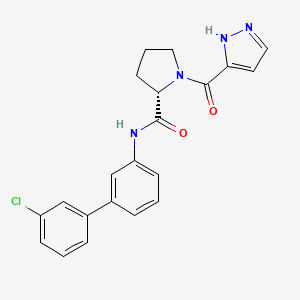
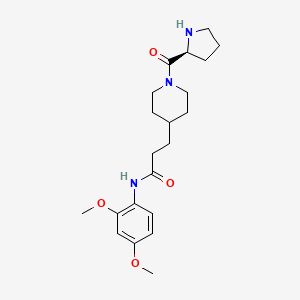

![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)
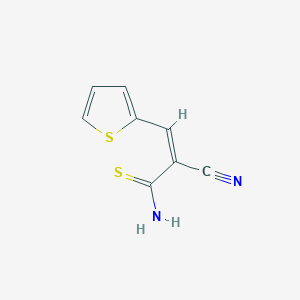
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
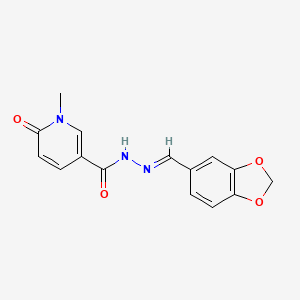
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)